molecular formula C7H8BrIN2O B2784573 1-(2-Amino-2-oxoethyl)-3-bromopyridin-1-ium iodide CAS No. 476613-87-3

1-(2-Amino-2-oxoethyl)-3-bromopyridin-1-ium iodide

Cat. No.: B2784573
CAS No.: 476613-87-3
M. Wt: 342.962
InChI Key: LZYARGQCCLYQFB-UHFFFAOYSA-N
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Description

1-(2-Amino-2-oxoethyl)-3-bromopyridin-1-ium iodide is a pyridinium-based organic salt with the molecular formula C7H8BrIN2O and a molecular weight of 342.96 g/mol . Its structure features a pyridinium cation substituted with a bromo group and a 2-amino-2-oxoethyl moiety, paired with an iodide counter-anion. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Pyridinium derivatives are of significant interest in medicinal chemistry research. Structurally similar compounds have been investigated as potential inhibitors of creatine transport . The creatine transporter system is a recognized target in oncology research, and its inhibition is a explored strategy for developing anti-proliferative agents against various cancers, including pancreatic, ovarian, and gastrointestinal malignancies . Researchers value this specific bromo-substituted pyridinium salt as a building block for synthesizing more complex molecules or as a reference standard in biological studies targeting such pathways. Handling and storage of this reagent should adhere to standard laboratory safety protocols. While specific stability data for this compound is not available in the search results, storing it in a cool, dry place and handling it with appropriate personal protective equipment is recommended. For more detailed information, including the full specification sheet, please contact our technical support team.

Properties

IUPAC Name

2-(3-bromopyridin-1-ium-1-yl)acetamide;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O.HI/c8-6-2-1-3-10(4-6)5-7(9)11;/h1-4H,5H2,(H-,9,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYARGQCCLYQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)CC(=O)N)Br.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-2-oxoethyl)-3-bromopyridin-1-ium iodide typically involves the reaction of 3-bromopyridine with 2-amino-2-oxoethyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting with the bromination of pyridine to obtain 3-bromopyridine, followed by the introduction of the amino-oxoethyl group through nucleophilic substitution reactions. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-2-oxoethyl)-3-bromopyridin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a different pyridinium derivative.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide or alkyl halides are employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydrogen-substituted pyridinium derivatives.

    Substitution: Formation of hydroxyl or alkyl-substituted pyridinium derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2-Amino-2-oxoethyl)-3-bromopyridin-1-ium iodide is being explored for its potential as a precursor in the synthesis of biologically active compounds. The pyridinium structure is integral in developing pharmaceuticals targeting various diseases, including cancer and infections.

  • Synthesis of Bioactive Compounds : The compound can serve as an intermediate in synthesizing derivatives that exhibit anticancer and antibacterial properties. For instance, derivatives of bromopyridines have been linked to significant biological activities, including anti-inflammatory and antimicrobial effects .

Analytical Chemistry

This compound is also utilized in analytical methods, particularly in mass spectrometry.

  • Desorption/Ionization Techniques : As highlighted in patent literature, pyridinium salts like this compound can act as reactive matrices for desorption/laser ablation ionization mass spectrometry. These matrices facilitate the detection of small molecules, including neurotransmitters, by forming charged derivatives that enhance ionization efficiency .

Organic Synthesis

The compound is valuable in organic synthesis due to its ability to undergo various reactions.

  • Palladium-Catalyzed Reactions : It has been reported that compounds similar to this compound participate in palladium-catalyzed reactions, which are crucial for forming complex organic structures . These reactions are essential for developing new materials and drugs.

Case Study 1: Anticancer Activity

A study investigated the synthesis of novel pyridine derivatives from this compound and evaluated their anticancer properties. The synthesized compounds showed promising results against various cancer cell lines, indicating that modifications to the bromopyridine structure could enhance biological activity .

Case Study 2: Mass Spectrometry Applications

In a series of experiments aimed at improving mass spectrometry techniques, researchers utilized this compound as a matrix for desorption/ionization processes. The findings demonstrated that this compound significantly improved the detection limits of neurotransmitters compared to traditional matrices .

Mechanism of Action

The mechanism of action of 1-(2-Amino-2-oxoethyl)-3-bromopyridin-1-ium iodide involves its interaction with molecular targets such as enzymes or receptors. The compound’s bromine atom and amino-oxoethyl group play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

2-Amino-5-bromopyridin-1-ium Trichloridozincate
  • Structure: A pyridinium salt with a bromine atom at position 5 and an amino group at position 2, coordinated to a zinc chloride complex .
  • Key Differences: Substituent Position: Bromine at position 5 vs. position 3 in the target compound. Functional Groups: Lacks the 2-amino-2-oxoethyl group, which is replaced by a zinc chloride counterion. Crystallography: Single-crystal X-ray studies (R factor = 0.033) confirm planar geometry, with mean C–C bond lengths of 0.006 Å .
  • Implications : Positional isomerism of bromine may alter electronic properties and coordination chemistry.
1-(2-Amino-2-oxoethyl)-3-carbamoylpyridin-1-ium Chloride
  • Structure : Features a carbamoyl (-CONH₂) group at position 3 instead of bromine, with a chloride counterion .
  • Key Differences :
    • Substituent Type : Carbamoyl (electron-withdrawing) vs. bromine (moderately electronegative).
    • Molecular Weight : Lower molecular weight (due to chloride vs. iodide and carbamoyl vs. bromine).
    • Biological Relevance : Carbamoyl derivatives are often associated with enzyme inhibition or antimicrobial activity .
Triazole Derivatives with Acetamide Moieties
  • Structure: Ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazole-4-carboxylate, a triazole analog with acetamide-like side chains .
  • Key Differences :
    • Core Heterocycle : Triazole vs. pyridinium ring.
    • Activity : Exhibits antiproliferative effects against lung cancer cells (NCI-H522 line, 69.8% growth inhibition) .
  • Implications: The 2-amino-2-oxoethyl group may enhance bioactivity in both triazole and pyridinium systems.

Comparative Data Table

Compound Name Core Structure Position 1 Substituent Position 3 Substituent Counterion Key Properties/Activity
1-(2-Amino-2-oxoethyl)-3-bromopyridin-1-ium iodide Pyridinium 2-Amino-2-oxoethyl Bromine Iodide Potential ionic liquid precursor
2-Amino-5-bromopyridin-1-ium trichloridozincate Pyridinium Amino Bromine (position 5) ZnCl₃⁻ Planar geometry, coordination chemistry
1-(2-Amino-2-oxoethyl)-3-carbamoylpyridin-1-ium chloride Pyridinium 2-Amino-2-oxoethyl Carbamoyl Chloride Antimicrobial candidates
Ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazole-4-carboxylate Triazole 2-Oxoethyl-phenylamino Methyl Ethyl ester Antiproliferative (NCI-H522: 69.8% inhibition)

Research Findings and Trends

Substituent Position and Size: Bromine at position 3 (target compound) vs. position 5 (zincate complex) affects electronic distribution and steric interactions. Larger substituents at position 5 in triazoles reduce bioactivity, suggesting positional sensitivity . The 2-amino-2-oxoethyl group enhances solubility and hydrogen-bonding capacity, critical for crystallography and molecular recognition .

Biological Activity :

  • Pyridinium salts with halogen substituents (e.g., bromine) may exhibit cytotoxicity via halogen bonding or intercalation.
  • Carbamoyl derivatives (e.g., compound in ) show promise in antimicrobial applications, while triazole-acetamide hybrids target cancer cells .

Crystallographic Tools :

  • Software like SHELXL (R factor refinement) and ORTEP-3 (graphical visualization) are widely used for structural determination of similar compounds .

Contradictions and Limitations

  • Lack of Direct Data : The target compound’s biological and physicochemical properties are inferred from analogs. For example, while triazoles with acetamide groups show anticancer activity , pyridinium analogs may behave differently due to charge and ring aromaticity.
  • Counterion Effects : Iodide vs. chloride may influence solubility and stability, but comparative studies are absent in the provided evidence.

Biological Activity

1-(2-Amino-2-oxoethyl)-3-bromopyridin-1-ium iodide is a quaternary ammonium compound characterized by a pyridine ring with a bromine atom and an amino-oxoethyl group. This compound has garnered attention due to its potential biological activities, particularly in neuroprotection and other pharmaceutical applications. The following sections delve into its biological activity, mechanisms, and comparative analysis with similar compounds.

Chemical Structure and Properties

The structural formula of this compound includes:

  • Pyridine Ring : Provides aromatic stability.
  • Bromine Atom : Acts as a leaving group in electrophilic reactions.
  • Amino Group : Capable of participating in nucleophilic substitutions.

The presence of these functional groups suggests versatile reactivity, enhancing its potential for various biological interactions.

Neuroprotective Effects

Research indicates that compounds structurally related to this compound exhibit significant neuroprotective properties. These effects are often associated with the modulation of nitric oxide synthase activity, which is crucial for neuronal signaling pathways. The amino group enhances interactions with biological targets, making it a candidate for therapeutic development in neurodegenerative diseases.

While specific mechanisms for this compound remain underexplored, it is hypothesized that its activity may involve:

  • Nitric Oxide Modulation : Influencing levels of nitric oxide, a key signaling molecule in the nervous system.
  • Protein Binding Interactions : Engaging in hydrogen bonding and ionic interactions due to its charged nature, facilitating binding to proteins involved in neuronal function.

Comparative Analysis

To better understand the unique properties of this compound, we can compare it with similar compounds. The following table summarizes key features:

Compound NameStructure FeaturesUnique Properties
3-Bromopyridine Bromine-substituted pyridineBuilding block in organic synthesis
2-Aminonicotinic Acid Contains amino and carboxylic groupsExhibits antibacterial properties
Pyridine Derivatives Various substitutions on the pyridine ringBroad range of biological activities
This compound Quaternary ammonium structureEnhanced solubility and bioavailability

This comparison highlights the distinctive attributes of this compound, particularly its solubility and potential pharmacological effects due to its unique structural composition.

Case Studies

Several studies have explored the biological activities of compounds similar to this compound:

  • Neuroprotective Studies : Investigations have shown that related compounds can protect neuronal cells from oxidative stress by modulating nitric oxide levels. This suggests that this compound may possess similar protective mechanisms.
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against various bacterial strains, indicating potential applications in treating infections alongside neuroprotective effects .

Q & A

Q. What are the critical considerations for synthesizing 1-(2-Amino-2-oxoethyl)-3-bromopyridin-1-ium iodide?

The synthesis requires careful selection of reagents and reaction conditions. Nucleophilic agents (e.g., amines or thiols) may target the brominated pyridinium ring, while oxidizing agents like hydrogen peroxide could modify the amino-oxoethyl group. Purification steps must account for the compound’s hygroscopic nature and sensitivity to decomposition under acidic or high-temperature conditions. Column chromatography with polar solvents (e.g., methanol/dichloromethane) is recommended to isolate the product .

Q. What spectroscopic methods are essential for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the pyridinium ring structure and substituent positions (e.g., bromine at C3, amino-oxoethyl at C1).
  • X-ray crystallography : For absolute configuration determination, as demonstrated for related bromopyridinium salts .
  • Mass spectrometry (ESI-MS) : To verify molecular weight and iodide counterion presence.
    Data should be cross-validated with computational models (e.g., DFT for NMR chemical shift predictions) to resolve ambiguities .

Q. How does solvent polarity influence the compound’s stability in solution?

The charged pyridinium core makes the compound highly polar, favoring dissolution in polar aprotic solvents (e.g., DMSO, DMF). However, prolonged storage in aqueous or protic solvents may lead to hydrolysis of the amino-oxoethyl group. Stability studies under varying pH (4–9) and temperature (4–25°C) are advised to optimize storage conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the brominated pyridinium ring?

The electron-withdrawing pyridinium ring activates the C3 bromine for nucleophilic substitution (SNAr). The 2-amino-2-oxoethyl group at C1 further polarizes the ring, enhancing electrophilicity at C3. Kinetic studies using UV-Vis or stopped-flow techniques can monitor substitution rates with nucleophiles (e.g., thiophenols), while DFT calculations elucidate transition-state geometries .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces, identifying reactive sites. For example, the LUMO distribution on the pyridinium ring predicts preferential attack at C3 over C5. Such models guide experimental design for regioselective functionalization .

Q. What strategies resolve contradictions in spectroscopic data for byproducts?

If unexpected peaks arise in NMR or MS:

  • Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • Compare experimental IR/Raman spectra with simulated vibrational modes from DFT.
  • Use HPLC-MS/MS to isolate and characterize minor impurities, referencing fragmentation patterns of known analogs .

Q. How does the amino-oxoethyl group affect intermolecular interactions in crystal packing?

X-ray studies of related compounds reveal hydrogen bonding between the amide NH and iodide counterions, stabilizing the lattice. The carbonyl oxygen may also participate in weak C=O···H-C interactions, influencing solubility and melting behavior. Variable-temperature XRD can probe thermal expansion effects .

Methodological Notes

  • Reaction Optimization : Use Design of Experiments (DoE) to screen variables (e.g., temperature, solvent, stoichiometry) for maximizing yield .
  • Data Validation : Cross-reference crystallographic data (CCDC codes) with Cambridge Structural Database entries to confirm structural assignments .
  • Safety Protocols : Adhere to MedChemExpress guidelines for handling hygroscopic or reactive intermediates in authorized facilities .

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